Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Metabolic stability Sulfur oxidation Antiarrhythmic drug metabolism

Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide (CAS 1147558-36-8) is a bicyclic sulfonamide derivative belonging to the 3,7-diheterabicyclo[3.3.1]nonane (DHBCN) family, a class originally developed as antiarrhythmic agents with class Ib sodium channel blocking properties. This compound combines three distinguishing structural features absent from the prototypical DHBCN antiarrhythmic BRB-I-28: (i) a fully oxidized sulfur atom as the 3,3-dioxide (sulfone), (ii) a 9-hydroxy substituent with defined rel-(1R,5S,9s) stereochemistry, and (iii) a molecular weight of approximately 281.37 g/mol.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
Cat. No. B12282450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESC1C2CS(=O)(=O)CC(C2O)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H19NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14,16H,6-10H2/t12-,13+,14?
InChIKeyWGQNFAJGOPSXRT-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide: Structural Overview and Comparator Landscape for Procurement


Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide (CAS 1147558-36-8) is a bicyclic sulfonamide derivative belonging to the 3,7-diheterabicyclo[3.3.1]nonane (DHBCN) family, a class originally developed as antiarrhythmic agents with class Ib sodium channel blocking properties [1]. This compound combines three distinguishing structural features absent from the prototypical DHBCN antiarrhythmic BRB-I-28: (i) a fully oxidized sulfur atom as the 3,3-dioxide (sulfone), (ii) a 9-hydroxy substituent with defined rel-(1R,5S,9s) stereochemistry, and (iii) a molecular weight of approximately 281.37 g/mol . Its closest scientific comparators include BRB-I-28 (the parent sulfide), its major sulfoxide metabolite (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide), the 9-phenyl-9-ol analog, the class III DHBCN agent GLG-V-13, and lidocaine as the standard-of-care class Ib reference [2].

Why In-Class 3-Thia-7-Azabicyclo[3.3.1]nonane Analogs Cannot Substitute for Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide


Members of the 3-thia-7-azabicyclo[3.3.1]nonane family exhibit fundamentally divergent pharmacological profiles determined by three molecular variables: sulfur oxidation state, 9-position substitution, and N7-substituent identity. BRB-I-28 (sulfide, no 9-substituent) is a class Ib agent with Na+ and K+ channel blocking properties [1], yet its sulfoxide metabolite demonstrates markedly lower antiarrhythmic activity, demonstrating that sulfur oxidation state directly governs pharmacological potency [2]. Introduction of a 9-phenyl-9-ol group yields a tertiary alcohol with distinct stereochemistry and altered efficacy, while the 9-keto analog adopts a chair-boat conformation versus the chair-chair form of the sulfide, resulting in different biological activity [3]. Even within the same core, the 3-selena analog shows distinct antiarrhythmic character due to electronic and steric perturbations [4]. Simple interchange of these analogs without understanding the specific contribution of each structural variable—sulfone versus sulfide, 9-hydroxy versus 9-H or 9-phenyl—risks selecting a compound with substantially different potency, proarrhythmic liability, hemodynamic profile, and metabolic fate.

Quantitative Differentiation Evidence for Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide vs. Structural Analogs


Sulfur Oxidation State Prevents Metabolic Inactivation: Sulfone (3,3-Dioxide) vs. Sulfoxide Metabolite

BRB-I-28, the parent sulfide, is extensively metabolized in vivo in dogs and rats to form 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-3-oxide (the sulfoxide) as a major metabolite [1]. This sulfoxide metabolite and its further oxidation products have demonstrated 'much lower antiarrhythmic activities' compared to the parent sulfide [2]. The target compound, existing as the fully oxidized 3,3-dioxide (sulfone), represents an oxidation state distinct from both the active sulfide and the inactivating sulfoxide metabolite. By presenting the terminal oxidation state at sulfur, the 3,3-dioxide may circumvent the CYP450-mediated S-oxidation pathway that inactivates BRB-I-28, potentially offering improved metabolic stability and prolonged pharmacodynamic effect.

Metabolic stability Sulfur oxidation Antiarrhythmic drug metabolism BRB-I-28

Superior Proarrhythmic Safety Margin of the DHBCN Scaffold vs. Lidocaine in Post-Infarction Model

The 3,7-diheterabicyclo[3.3.1]nonane scaffold, exemplified by BRB-I-28, demonstrates a substantially lower proarrhythmic liability compared to lidocaine in a direct head-to-head comparison. In anesthetized dogs 1-4 days post two-stage LAD ligation, sustained monomorphic ventricular tachycardia (SMVT) was inducible in 13/15 dogs (87%) after lidocaine administration (3 and 6 mg/kg i.v.), versus only 2/15 dogs (13%) exhibiting proarrhythmic induction after BRB-I-28 (6 mg/kg i.v.) [1]. The hemodynamic stability during SMVT episodes also differed markedly: mean aortic blood pressure during SMVT was 65 ± 7 mmHg post-BRB-I-28 versus 36 ± 8 mmHg post-lidocaine (p < 0.001) [1].

Proarrhythmia Ventricular tachycardia Post-infarction Lidocaine comparison

Divergent Hemodynamic Profile: Pressor Response vs. Cardiodepressant Effect of Lidocaine

Unlike lidocaine, which produces a transient depressor response, the DHBCN scaffold induces a consistent pressor effect. After bolus injection, BRB-I-28 increased mean aortic blood pressure from 98 ± 18 to 120 ± 29 mmHg (p < 0.001), whereas lidocaine caused a transient lowering from 105 ± 17 to 84 ± 18 mmHg (p < 0.001) [1]. The 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate also caused a 10-15% increase in blood pressure within minutes of administration in the infarcted dog model [2]. This positive hemodynamic profile is likely attributable to combined Na+,K+-ATPase and Mg2+-ATPase inhibition, producing an apparent positive inotropic effect observed at paced rates of 0.5 and 1.0 Hz in isolated rabbit atrial muscle [3].

Hemodynamics Blood pressure Cardiac contractility Inotropy

Chair-Chair vs. Chair-Boat Conformational Control and Its Impact on Antiarrhythmic Activity

X-ray diffraction analyses reveal that the DHBCN family can adopt either chair-chair (CC) or chair-boat (CB) conformations in the solid state, and this conformational preference directly correlates with biological activity. The 9-keto derivative (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one) crystallizes as a chair-boat conformer with the sulfur atom in the boat portion, while Wolff-Kishner reduction to the sulfide (BRB-I-28) yields a chair-chair conformer as the hydroperchlorate salt [1]. Critically, 'differences in antiarrhythmic activity were observed' between these conformers [1]. The 9-phenyl-9-ol analog also adopts a chair-chair form, and the 3-oxide (sulfoxide metabolite) likewise adopts a chair-chair conformation with a significantly shorter S-N contact distance of 2.863 (2) Å versus 3.038 (4) Å in the precursor sulfide [2], indicating that oxidation state and 9-position substitution cooperatively modulate conformation and thus pharmacological activity.

Conformational analysis X-ray crystallography Chair-chair conformer Structure-activity relationship

Dual Na+ and K+ Channel Blockade vs. Class-Selective Agents: Expanded Electrophysiological Profile

The DHBCN scaffold possesses both Na+ and K+ channel blocking properties, distinguishing it from purely class-selective antiarrhythmic agents. In rat cardiac electrophysiology studies, BRB-I-28 produced hyperpolarizing shifts in Na+ channel inactivation (8-11 mV) without affecting activation, while also demonstrating K+ channel blockade [1]. The compound reduced Vmax with recovery half-times of 330 ± 28 and 336 ± 25 msec at concentrations of 3.2 and 10 mg/L, respectively, in canine subendocardium [2], consistent with class Ib use-dependent sodium channel block. This dual-channel profile contrasts with pure class III agents like GLG-V-13 (a related 3,7-diheterabicyclo[3.3.1]nonane) that selectively blocks IKr with an EC50 of 0.36 μM [3], and with selective class Ib agents that lack potassium channel activity.

Ion channel pharmacology Sodium channel Potassium channel Class Ib antiarrhythmic

9-Position Hydroxyl Introduces Hydrogen-Bonding Capacity Absent from Parent BRB-I-28 and 9-Phenyl Analog

The target compound bears a 9-hydroxy group with defined rel-(1R,5S,9s) stereochemistry, introducing hydrogen-bond donor and acceptor functionality at the C9 bridgehead position. By contrast, BRB-I-28 carries no 9-substituent (9-H), the 9-keto analog presents only a hydrogen-bond acceptor, and the 9-phenyl-9-ol analog features a sterically demanding phenyl group that restricts conformational freedom at C9 [1]. The Grignard addition to the 9-ketone to form the 9-phenyl-9-ol was described as 'very stereospecific,' indicating that stereochemistry at C9 is a critical determinant of molecular recognition [1]. The 9-OH group in the target compound, lacking the bulky phenyl substituent, preserves conformational flexibility while adding polarity (cLogP reduction estimated at -0.5 to -1.0 vs. the 9-H analog) and specific hydrogen-bonding interactions unavailable to BRB-I-28 or the 9-phenyl analog.

9-hydroxy substitution Hydrogen bonding Pharmacophore Stereochemistry

Prioritized Research and Procurement Application Scenarios for Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide


Metabolic Stability-Focused Antiarrhythmic Drug Discovery Programs

The 3,3-dioxide (sulfone) oxidation state of this compound directly addresses the key metabolic liability of the BRB-I-28 scaffold—extensive CYP450-mediated S-oxidation to the sulfoxide, a metabolite with 'much lower antiarrhythmic activities' [1]. By providing the terminal oxidation state at sulfur, this compound serves as a probe to test whether sulfone analogs retain the dual Na+/K+ channel blocking properties [2] while circumventing the major metabolic inactivation pathway. Research programs evaluating DHBCN derivatives for chronic oral antiarrhythmic therapy should prioritize this compound over the parent sulfide BRB-I-28 for pharmacokinetic and pharmacodynamic profiling.

Post-Infarction Arrhythmia Models Requiring Low Proarrhythmic Risk

The DHBCN scaffold has demonstrated a 6.7-fold lower proarrhythmic inducibility rate (13%) compared to lidocaine (87%) in the 1-4 day post-infarction dog model, with substantially superior hemodynamic stability during arrhythmia (mean aortic BP 65 vs. 36 mmHg, p < 0.001) [3]. This compound, combining the low-proarrhythmia DHBCN core with potentially improved metabolic stability, is the rational choice for investigators conducting programmed electrical stimulation studies in ischemic heart models where proarrhythmic confounding must be minimized.

Structure-Activity Relationship Studies at the 9-Position of the DHBCN Scaffold

The 9-hydroxy substituent with defined rel-(1R,5S,9s) stereochemistry introduces hydrogen-bond donor/acceptor capacity at a position where BRB-I-28 (9-H) has none, and the 9-phenyl-9-ol analog introduces prohibitive steric bulk [4]. This compound is uniquely suited as a synthetic intermediate for 9-position derivatization (esterification, etherification, oxidation to the ketone) and as a pharmacophore probe for identifying hydrogen-bonding interactions with cardiac ion channel residues. Procurement of this specific stereoisomer ensures reproducible SAR exploration at the C9 bridgehead, which X-ray crystallography confirms adopts a chair-chair conformation in related analogs [4].

Hemodynamically Neutral Antiarrhythmic Screening in Heart Failure Models

Unlike lidocaine, which produces significant hypotension (MBP decrease of 21 mmHg), and unlike most class I antiarrhythmics that exert negative inotropic effects, the DHBCN scaffold produces a pressor response (MBP increase of 22 mmHg, p < 0.001) with positive inotropic activity mediated through Na+,K+-ATPase and Mg2+-ATPase inhibition [3][5]. This compound is indicated for antiarrhythmic screening in heart failure or cardiogenic shock models where maintaining cardiac output and perfusion pressure is essential and cardiodepressant agents are contraindicated.

Quote Request

Request a Quote for Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.